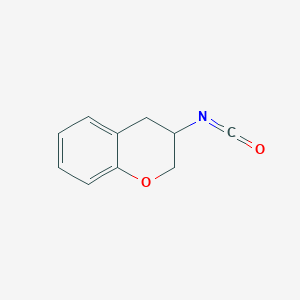
3-isocyanato-3,4-dihydro-2H-1-benzopyran
Overview
Description
“3-isocyanato-3,4-dihydro-2H-1-benzopyran” is a heterocyclic organic compound. It has a molecular weight of 175.19 . The IUPAC name for this compound is 3-isocyanatochromane .
Molecular Structure Analysis
The InChI code for “3-isocyanato-3,4-dihydro-2H-1-benzopyran” is1S/C10H9NO2/c12-7-11-9-5-8-3-1-2-4-10(8)13-6-9/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-isocyanato-3,4-dihydro-2H-1-benzopyran” include a molecular weight of 175.19 . More detailed properties like melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Anticancer Activity
Research has revealed the cytotoxic properties of pyrano[4,3-c][2]benzopyran derivatives from the fungus Phellinus igniarius, which include compounds structurally related to 3-isocyanato-3,4-dihydro-2H-1-benzopyran. These compounds exhibit selective cytotoxicity against human lung and liver cancer cell lines, suggesting potential applications in anticancer therapies (Mo et al., 2004).
Serotonergic Activity
Compounds derived from 3-amino-3,4-dihydro-2H-1-benzopyran, such as spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans], have demonstrated significant serotonergic and dopaminergic activities. These derivatives exhibit nanomolar affinities for 5-HT1A receptors, indicating their potential as anxiolytic agents (Comoy et al., 1996).
Potassium Channel Activators
Certain derivatives of 3,4-dihydro-2H-1-benzopyran, such as 4-heterocyclyloxy compounds, have been identified as potassium channel activators with potential antihypertensive effects (Bergmann et al., 1990).
5-HT1A Receptor Interactions
Enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans have been synthesized and shown to have high affinity for 5-HT1A receptors. Their interactions with the receptor suggest applications in neuropsychiatric disorders (Hammarberg et al., 2000).
Green Chemistry Applications
Titanium dioxide nanoparticles-coated carbon nanotubes have been used as a catalyst for the synthesis of benzopyran derivatives, including 3,4-dihydro-2H-1-benzopyran, in water. This represents an environmentally friendly and efficient method for synthesizing these compounds (Abdolmohammadi, 2018).
Anti-inflammatory and Antihypertensive Agents
Certain 3,4-dihydro-2H-1-benzopyran derivatives have been identified as potent anti-inflammatory agents and KATP channel openers, suggesting their use in antihypertensive therapies (Bano et al., 2015).
properties
IUPAC Name |
3-isocyanato-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-11-9-5-8-3-1-2-4-10(8)13-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJTBFEHIFXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isocyanato-3,4-dihydro-2H-1-benzopyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



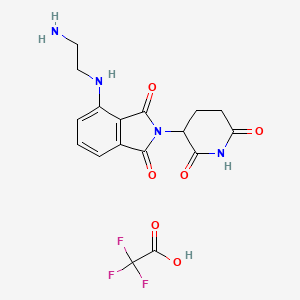



![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)
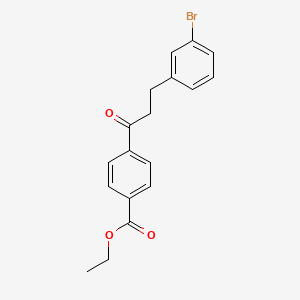
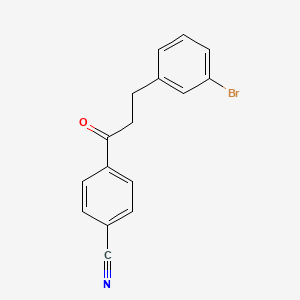
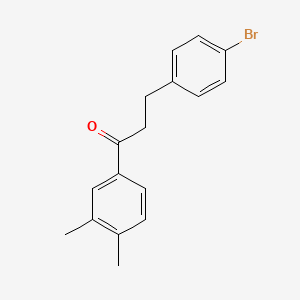
Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)
